While the provided literature lacks specific reactions involving 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, related imidazolidine-2,4-dione derivatives, especially those with substitutions at the 3-position, showcase diverse reactivity. [] [] These reactions highlight the potential for structural modifications and functionalization of the imidazolidine-2,4-dione scaffold.
The synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs), particularly the Knoevenagel condensation method. In this process, an aldehyde reacts with an active methylene compound in the presence of a base to form the desired imidazolidine derivative .
Typical reaction conditions involve:
For industrial applications, continuous flow synthesis techniques can be utilized to scale up production efficiently while maintaining high purity and yield.
The molecular structure of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione consists of:
The presence of methoxy groups enhances solubility and may influence the compound's biological activity. The structural configuration contributes to its unique chemical properties and potential interactions in biological systems .
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can undergo several important chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is not fully elucidated but is believed to involve interactions with specific biological targets. Its derivatives have shown potential in pharmacological studies, particularly as anticonvulsants and antibacterial agents. The imidazolidine core may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, contributing to its therapeutic effects .
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione has various scientific applications:
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione belongs to the imidazolidinedione class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This structural framework is systematically named according to IUPAC nomenclature rules as 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, reflecting the substituents at the C5 position of the heterocyclic core [1] [4] [9]. The compound is alternatively designated as 5,5-bis(4-methoxyphenyl)hydantoin in trivial nomenclature, referencing the historical association of 2,4-imidazolidinediones with hydantoin derivatives [4] [7].
The molecular formula is C₁₇H₁₆N₂O₄, with a molecular weight of 312.32 g/mol [1] [7]. Its crystalline structure features the imidazolidinedione ("hydantoin") ring as the central pharmacophore, with the C5 carbon serving as a quaternary center bearing two 4-methoxyphenyl substituents. This symmetrical arrangement creates a sterically constrained architecture where the methoxy groups extend the conjugation system through their electron-donating effects [4] [9]. The molecule exhibits moderate lipophilicity, evidenced by a predicted LogP value of 2.44 [4] and an XLogP3 value of 4.6 for structurally similar derivatives [6], suggesting reasonable membrane permeability.
Table 1: Nomenclature and Structural Identifiers of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Identifier Type | Value | Reference |
---|---|---|
Systematic IUPAC Name | 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | [1] [9] |
CAS Registry Number | 2402-44-0 | [4] [7] |
Molecular Formula | C₁₇H₁₆N₂O₄ | [1] [5] |
Common Synonyms | 5,5-Bis-(4-methoxy-phenyl)-hydantoin; 5,5-di(4-methoxyphenyl)hydantoin | [4] [7] |
MDL Number | MFCD03658060 | [5] [7] |
Structurally analogous compounds demonstrate how substituent variations at the N3 and C5 positions influence physicochemical properties. For example, 3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione (C₂₄H₂₈N₂O₄) exhibits increased molecular weight (408.5 g/mol) and lipophilicity due to the N3-alkyl chain [6]. Conversely, hydroxylation of the phenyl rings, as in 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)imidazolidine-2,4-dione (C₁₉H₂₀N₂O₆), enhances hydrophilicity [3]. These structural modifications significantly impact biological interactions, particularly with proteins and enzymes.
The imidazolidine-2,4-dione (hydantoin) scaffold has served as a privileged structure in medicinal chemistry since the early 20th century. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), discovered in 1908 and commercialized as an antiepileptic in 1938, established the therapeutic significance of the 5,5-diarylhydantoin architecture [10]. This historical context illuminates why 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione and its derivatives continue to attract synthetic interest—the methoxy substituents represent strategic bioisosteric modifications of phenytoin's phenyl groups, designed to modulate electronic properties and bioavailability while retaining the core pharmacophore [4] [7].
The synthetic accessibility of hydantoins via multiple routes has sustained their pharmaceutical relevance. 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is typically synthesized through three principal methods:
Table 2: Therapeutic Evolution of Hydantoin-Based Pharmacophores
Era | Representative Agents | Structural Features | Therapeutic Applications |
---|---|---|---|
1900-1950 | Phenytoin(5,5-diphenylhydantoin) | Unsubstituted phenyl rings | Anticonvulsant |
1960-1990 | Nilutamide(5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]hydantoin) | N3-aryl substitution; electron-withdrawing groups | Antiandrogen (prostate cancer) |
1990-Present | 5,5-Bis(4-methoxyphenyl) derivatives | 4-Methoxy substituents; N3-alkyl/aryl chains | Experimental scaffolds for:• GABA transporter inhibition• Anticancer agents• Antimicrobial polymers |
Contemporary research explores hydantoins beyond neurological applications. The electron-rich 4-methoxyphenyl configuration in 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione enables radical reactions for polymer modification, particularly in creating N-halamine biocidal materials [2]. When chlorinated or brominated, these compounds transform into contact-active antimicrobial agents that disrupt microbial membranes through oxidative halogen transfer [2] . Additionally, medicinal chemistry exploits the hydantoin core's capacity for hydrogen bonding and dipole interactions in targeting enzymes—evidenced by derivatives showing inhibitory activity against leishmanial arginase and trypanothione reductase , as well as mammalian peroxisome proliferator-activated receptors (PPARs) for metabolic disorders [10].
The structural versatility of the hydantoin ring continues to inspire novel therapeutic designs. Modern derivatives incorporate heterocyclic extensions, fluorinated groups, and chiral substituents to enhance target selectivity. As synthetic methodologies advance, particularly in asymmetric catalysis and green chemistry, 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione remains a valuable prototype for developing agents addressing antimicrobial resistance, oncological targets, and metabolic diseases [6] [10].
Table 3: Structural Derivatives of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione and Their Applications
Structural Modification | Example Compound | Molecular Formula | Potential Applications |
---|---|---|---|
N3-Alkylation | 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | C₂₄H₂₈N₂O₄ | GABA transporter inhibition; Neuropharmacology [6] |
C5 Hydroxymethylation | 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)imidazolidine-2,4-dione | C₁₉H₂₀N₂O₆ | Water-soluble precursors; Polymer conjugation [3] |
Halogenation | N-chlorinated derivatives | C₁₇H₁₅ClN₂O₄ | Contact biocides; Antimicrobial surfaces [2] |
Heterocyclic Fusion | Imidazo[1,5-a]pyridine-hydantoin hybrids | Variable | Antileishmanial agents; Kinase inhibition |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0